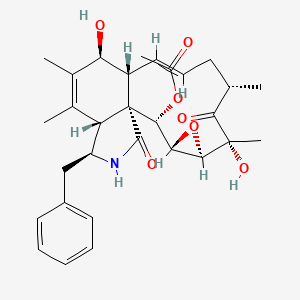

Epoxycytochalasin C, 19,20-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Epoxycytochalasin C, 19,20- is a member of the cytochalasin family, which are fungal secondary metabolites known for their diverse biological activities. These compounds are characterized by their ability to disrupt actin polymerization, affecting various cellular processes such as adhesion, motility, signaling, and cytokinesis . Epoxycytochalasin C, 19,20- has been isolated from fungal species like Rosellinia sanctae-cruciana and has shown significant cytotoxic potential .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Epoxycytochalasin C, 19,20- typically involves the isolation from fungal crude extracts. The process includes fermentation of the fungal species, followed by extraction and purification using chromatographic techniques . Specific reaction conditions and reagents used in the synthesis are often proprietary and vary depending on the source and desired purity of the compound.

Industrial Production Methods

Industrial production of Epoxycytochalasin C, 19,20- is not widely documented, but it generally follows similar principles as laboratory synthesis. Large-scale fermentation and advanced purification techniques are employed to obtain the compound in significant quantities. The use of bioreactors and optimized growth conditions for the fungal species can enhance yield and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

Epoxycytochalasin C, 19,20- undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidation of the hydroxyl group at the C7 position, which significantly affects its biological activity .

Common Reagents and Conditions

Reduction: Standard reducing agents like sodium borohydride can be employed to reduce specific functional groups within the molecule.

Substitution: Various nucleophiles can be used to substitute functional groups, altering the compound’s properties and activity.

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of Epoxycytochalasin C, 19,20-. These derivatives often exhibit different levels of cytotoxicity and biological activity compared to the parent compound .

Applications De Recherche Scientifique

Epoxycytochalasin C, 19,20- has a wide range of scientific research applications:

Mécanisme D'action

Epoxycytochalasin C, 19,20- exerts its effects primarily by binding to actin filaments, disrupting their polymerization and affecting various cellular processes. The compound targets the actin cytoskeleton, leading to changes in cell shape, motility, and division . Additionally, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anti-cancer therapies .

Comparaison Avec Des Composés Similaires

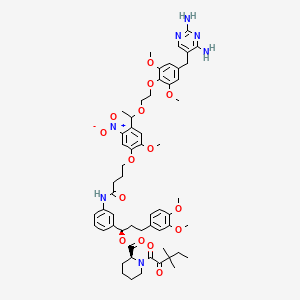

Epoxycytochalasin C, 19,20- is unique among cytochalasins due to its specific structural features and biological activity. Similar compounds include:

Cytochalasin D: Known for its potent actin-disrupting activity but differs in its chemical structure and specific effects.

Cytochalasin B: Another actin polymerization inhibitor with distinct biological properties.

19,20-Epoxycytochalasin D: Shares structural similarities with Epoxycytochalasin C, 19,20- but exhibits different cytotoxicity profiles.

These comparisons highlight the unique aspects of Epoxycytochalasin C, 19,20-, particularly its specific interactions with actin and its potential therapeutic applications .

Propriétés

Formule moléculaire |

C30H37NO7 |

|---|---|

Poids moléculaire |

523.6 g/mol |

Nom IUPAC |

[(1R,2S,3S,5R,6R,8S,10E,12R,13S,16R,17S)-17-benzyl-6,13-dihydroxy-6,8,14,15-tetramethyl-7,19-dioxo-4-oxa-18-azatetracyclo[10.7.0.01,16.03,5]nonadeca-10,14-dien-2-yl] acetate |

InChI |

InChI=1S/C30H37NO7/c1-15-10-9-13-20-23(33)17(3)16(2)22-21(14-19-11-7-6-8-12-19)31-28(35)30(20,22)27(37-18(4)32)24-26(38-24)29(5,36)25(15)34/h6-9,11-13,15,20-24,26-27,33,36H,10,14H2,1-5H3,(H,31,35)/b13-9+/t15-,20-,21-,22-,23+,24+,26+,27+,29-,30-/m0/s1 |

Clé InChI |

ZOSGFLUFAVFHCM-OVLWGNJGSA-N |

SMILES isomérique |

C[C@H]1C/C=C/[C@H]2[C@@H](C(=C([C@@H]3[C@@]2([C@@H]([C@H]4[C@@H](O4)[C@@](C1=O)(C)O)OC(=O)C)C(=O)N[C@H]3CC5=CC=CC=C5)C)C)O |

SMILES canonique |

CC1CC=CC2C(C(=C(C3C2(C(C4C(O4)C(C1=O)(C)O)OC(=O)C)C(=O)NC3CC5=CC=CC=C5)C)C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[[5,6-Bis(2,3,4,5,6-pentadeuteriophenyl)pyrazin-2-yl]-propan-2-ylamino]butoxy]acetic acid](/img/structure/B12425566.png)

![trisodium;[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate](/img/structure/B12425575.png)

![N-[(1S)-2-amino-1-[5-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-3-methyl-5-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrole-2-carboxamide](/img/structure/B12425597.png)

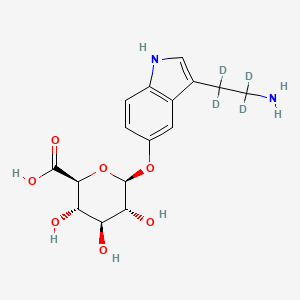

oxane-2-carboxylic acid](/img/structure/B12425644.png)